molecular formula C20H16N2O4S B5122985 N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide

N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B5122985
M. Wt: 380.4 g/mol
InChI Key: PHMUSCKIENVANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide, also known as DBF, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. DBF is a sulfonylurea-based compound that has been shown to exhibit antidiabetic, anticancer, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide is not fully understood. However, it is believed that N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide exerts its therapeutic effects by interacting with various cellular targets. For example, N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been shown to activate the ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects. For instance, N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been found to decrease blood glucose levels in diabetic animal models. N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide in lab experiments is its relatively low toxicity compared to other sulfonylurea-based compounds. Additionally, N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been shown to exhibit potent therapeutic effects at relatively low concentrations. However, one limitation of using N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide. One direction is to further investigate the mechanism of action of N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide in order to better understand its therapeutic effects. Another direction is to explore the potential of N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide as a treatment for other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, future studies could focus on improving the solubility and bioavailability of N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 4-aminobenzenesulfonyl chloride with dibenzo[b,d]furan-3-amine in the presence of triethylamine. The resulting product is then acetylated with acetic anhydride to yield N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide. The purity of the product is confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antidiabetic effects by stimulating insulin secretion and improving glucose uptake in skeletal muscle cells. N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has also been found to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-(dibenzofuran-3-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13(23)21-14-6-9-16(10-7-14)27(24,25)22-15-8-11-18-17-4-2-3-5-19(17)26-20(18)12-15/h2-12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMUSCKIENVANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6376319

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